molecular formula C14H17I B2444961 1-Iodo-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane CAS No. 2287342-62-3

1-Iodo-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane

Cat. No.: B2444961
CAS No.: 2287342-62-3
M. Wt: 312.194
InChI Key: SJXKMRUZYYPTEU-UHFFFAOYSA-N
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Description

1-Iodo-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane is a compound that features a unique bicyclo[1.1.1]pentane core structure. This core structure is known for its rigidity and three-dimensionality, making it an interesting subject of study in various fields of chemistry and materials science

Preparation Methods

The synthesis of 1-Iodo-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane framework. Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, making them suitable for both laboratory and industrial production.

Chemical Reactions Analysis

1-Iodo-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrocarbon.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Iodo-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Iodo-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its iodine and 2,4,6-trimethylphenyl groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, depending on the specific reaction conditions. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that enhances the compound’s reactivity and selectivity.

Comparison with Similar Compounds

1-Iodo-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane can be compared with other similar compounds, such as:

The uniqueness of 1-Iodo-3-(2,4,6-trimethylphenyl)bicyclo[111]pentane lies in its combination of the bicyclo[11

Properties

IUPAC Name

1-iodo-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17I/c1-9-4-10(2)12(11(3)5-9)13-6-14(15,7-13)8-13/h4-5H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXKMRUZYYPTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C23CC(C2)(C3)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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